Cas no 1805233-14-0 (Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate)

Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate is a specialized pyridine derivative with a unique structural framework, incorporating both amino and difluoromethyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the aminomethyl moiety offers reactivity for further derivatization. The ester functionality provides additional synthetic flexibility, enabling modifications for tailored applications. Its well-defined structure makes it suitable for use in medicinal chemistry, particularly in the development of enzyme inhibitors or bioactive molecules. High purity and consistent quality ensure reliable performance in research and industrial applications.
Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate structure
1805233-14-0 structure
Product name:Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate
CAS No:1805233-14-0
MF:C10H13F2N3O2
MW:245.225929021835
CID:4856758

Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate
    • Inchi: 1S/C10H13F2N3O2/c1-17-8(16)3-7-5(4-13)2-6(9(11)12)10(14)15-7/h2,9H,3-4,13H2,1H3,(H2,14,15)
    • InChI Key: AXLQEZKSDONOKH-UHFFFAOYSA-N
    • SMILES: FC(C1=C(N)N=C(CC(=O)OC)C(CN)=C1)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Topological Polar Surface Area: 91.2
  • XLogP3: -0.2

Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029065286-1g
Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate
1805233-14-0 97%
1g
$1,519.80 2022-04-01

Additional information on Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate

Introduction to Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate (CAS No. 1805233-14-0)

Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate, identified by its CAS number 1805233-14-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its pyridine core structure modified with various functional groups, exhibits a unique set of chemical and biological properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate consists of a pyridine ring substituted with an amino group at the 2-position, an aminomethyl group at the 5-position, and a difluoromethyl group at the 3-position. Additionally, the presence of an acetate moiety at the 6-position further enhances its reactivity and potential utility in synthetic chemistry. This combination of functional groups makes the compound a versatile building block for constructing more complex molecules, particularly in the realm of drug discovery.

In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorinated aromatic systems into biologically active compounds. The fluorine atoms in the difluoromethyl group of Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, fluorination has been shown to enhance metabolic stability, improve binding affinity to biological targets, and increase oral bioavailability. These attributes are particularly valuable in the design of small-molecule drugs targeting neurological disorders, cancer, and infectious diseases.

The aminomethyl group at the 5-position of the pyridine ring provides another layer of reactivity, allowing for further functionalization through nucleophilic substitution reactions. This feature is particularly useful in constructing heterocyclic scaffolds that mimic natural products or known drug molecules. The ability to modify this position opens up numerous possibilities for generating structurally diverse libraries of compounds for high-throughput screening.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their broad spectrum of biological activities. Pyridine-based compounds are known to exhibit inhibitory effects on various enzymes and receptors involved in metabolic pathways, inflammation, and cell signaling. Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate is no exception and has shown promise as a lead compound in several preclinical studies aimed at identifying novel therapeutic agents.

The synthesis of Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the pyridine ring, followed by selective functionalization at specific positions using appropriate reagents such as fluorinating agents and protecting groups. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for research purposes.

The biological activity of Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate has been explored in various preclinical models. Initial studies have suggested that this compound exhibits inhibitory activity against certain enzymes implicated in cancer progression. The presence of both amino and amide functionalities provides multiple interaction points with biological targets, potentially leading to synergistic effects when combined with other therapeutic agents.

In addition to its potential as a standalone therapeutic agent, Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate serves as a valuable scaffold for structure-based drug design. Computational modeling techniques have been employed to understand how this compound interacts with its intended biological targets at the molecular level. These insights have guided the optimization process toward developing more potent and selective drug candidates.

The future prospects for Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetate are promising, with ongoing research aimed at expanding its utility in drug development. Efforts are underway to explore new synthetic routes that improve scalability and cost-effectiveness while maintaining high chemical purity. Furthermore, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to clinical applications.

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